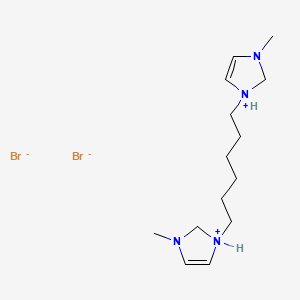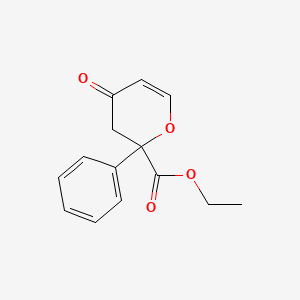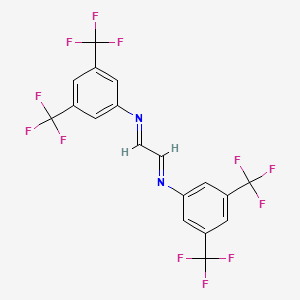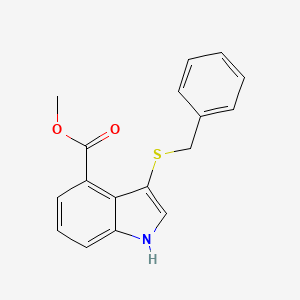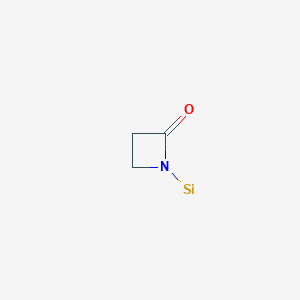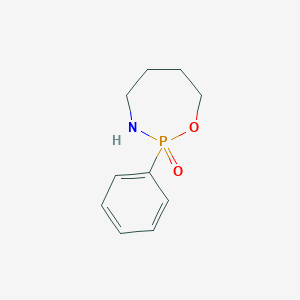
2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one is a chemical compound that belongs to the class of oxazaphosphinanes It is characterized by the presence of a phosphorus atom within a heterocyclic ring structure, which also includes nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one typically involves the reaction of phenylphosphonic dichloride with an appropriate amine and an alcohol. The reaction conditions often require the use of a base to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reactants: Phenylphosphonic dichloride, amine, alcohol.
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature control.
Procedure: The reactants are mixed in the presence of a base and solvent, and the reaction mixture is stirred at a controlled temperature until the reaction is complete. The product is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is a key reactive site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphorus atom under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-containing drugs.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用機序
The mechanism of action of 2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can affect various biochemical pathways and cellular processes, contributing to its bioactivity.
類似化合物との比較
Similar Compounds
- 2-Phenyl-1,3-oxazole-5-carbaldehyde
- 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde
- 2-Phenyl-1,3-propanediol
Uniqueness
This detailed article provides a comprehensive overview of 2-Phenyl-1,3,2lambda~5~-oxazaphosphepan-2-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
391640-17-8 |
|---|---|
分子式 |
C10H14NO2P |
分子量 |
211.20 g/mol |
IUPAC名 |
2-phenyl-1,3,2λ5-oxazaphosphepane 2-oxide |
InChI |
InChI=1S/C10H14NO2P/c12-14(10-6-2-1-3-7-10)11-8-4-5-9-13-14/h1-3,6-7H,4-5,8-9H2,(H,11,12) |
InChIキー |
XQUVNUANOKAECC-UHFFFAOYSA-N |
正規SMILES |
C1CCOP(=O)(NC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)
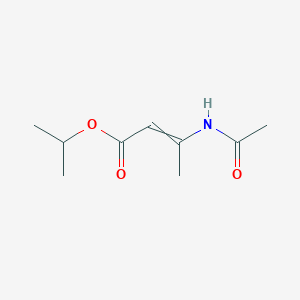
![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)
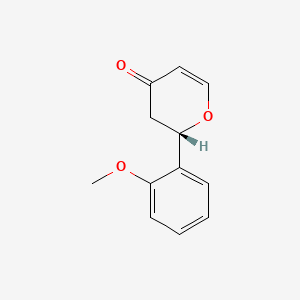
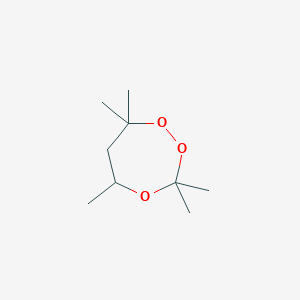
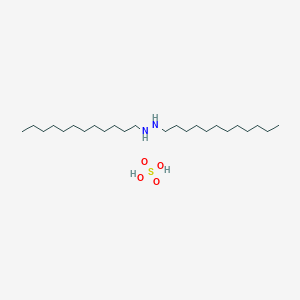
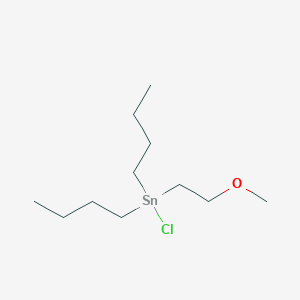
![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)
![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)
